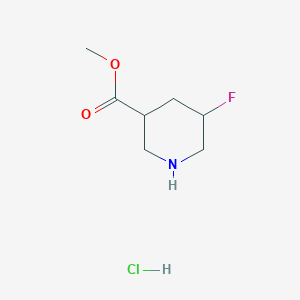
Methyl 5-fluoropiperidine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-fluoropiperidine-3-carboxylate hydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorine atom at the 5-position and a carboxylate ester at the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoropiperidine-3-carboxylate hydrochloride typically involves the following steps:
Fluorination: Introduction of the fluorine atom at the 5-position of the piperidine ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Esterification: Conversion of the carboxylic acid group at the 3-position to a methyl ester. This is usually done using methanol in the presence of a strong acid catalyst like sulfuric acid.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization, distillation, or chromatography are employed to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-fluoropiperidine-3-carboxylate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidines or esters.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine:
Drug Development: Investigated for its potential therapeutic effects in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Agrochemicals: Used in the development of new agrochemical products.
Material Science: Employed in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-fluoropiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the ester group facilitates its transport across cell membranes. The compound may inhibit enzyme activity by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function. Additionally, it may interact with receptors, altering their signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
- Methyl 4-fluoropiperidine-3-carboxylate
- Methyl 5-chloropiperidine-3-carboxylate
- Methyl 5-bromopiperidine-3-carboxylate
Comparison:
- Fluorine vs. Chlorine/Bromine: The presence of a fluorine atom in Methyl 5-fluoropiperidine-3-carboxylate hydrochloride provides unique properties such as increased lipophilicity and metabolic stability compared to its chlorine or bromine counterparts.
- Ester Group: The methyl ester group enhances its solubility and bioavailability, making it more suitable for pharmaceutical applications.
- Biological Activity: The fluorinated compound may exhibit different biological activities and binding affinities compared to its halogenated analogs, making it a valuable tool in drug discovery and development.
Properties
Molecular Formula |
C7H13ClFNO2 |
|---|---|
Molecular Weight |
197.63 g/mol |
IUPAC Name |
methyl 5-fluoropiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-11-7(10)5-2-6(8)4-9-3-5;/h5-6,9H,2-4H2,1H3;1H |
InChI Key |
KKRDYRGNLPSKIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CNC1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















